molecular formula C8H8FNO B11811481 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone

Cat. No.: B11811481
M. Wt: 153.15 g/mol
InChI Key: CSLWCOPOYCQVTL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Classification

The systematic naming of 1-(5-fluoro-2-methylpyridin-3-yl)ethanone follows IUPAC guidelines for substituted pyridines. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutents are numbered to minimize positional indices:

  • A methyl group (-CH₃) occupies position 2.
  • An acetyl group (-COCH₃) is located at position 3.
  • A fluorine atom (-F) is attached to position 5.

Thus, the IUPAC name is This compound . Its molecular formula is C₈H₈FNO , with a molecular weight of 153.15 g/mol . The compound belongs to the class of heterocyclic aromatic ketones , specifically fluorinated pyridinylethanones .

Table 1: Key identifiers of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Chemical Class Heterocyclic aromatic ketone

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by the planar pyridine ring and the spatial arrangement of its substituents. Computational studies using density functional theory (DFT) reveal the following features:

  • Bond lengths : The C-F bond measures approximately 1.35 Å, while the C=O bond in the acetyl group is 1.22 Å, consistent with typical carbonyl groups.
  • Bond angles : The nitrogen atom in the pyridine ring creates bond angles of ~120° due to sp² hybridization.
  • Torsional angles : The acetyl group exhibits a torsional angle of 15–20° relative to the pyridine plane, minimizing steric hindrance with the adjacent methyl group.

Conformational flexibility is limited due to the rigidity of the aromatic ring. However, the acetyl group can rotate freely, adopting syn or anti conformations relative to the fluorine atom. Intramolecular hydrogen bonding is absent, but van der Waals interactions between the methyl and fluorine groups influence stability.

Electronic Structure and Frontier Molecular Orbital Properties

The electronic structure of this compound is dominated by the electron-withdrawing effects of the fluorine atom and acetyl group. Key findings include:

  • HOMO-LUMO gap : The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is 5.2 eV, as calculated via DFT. The HOMO is localized on the pyridine ring and acetyl group, while the LUMO resides on the electron-deficient nitrogen and fluorine regions.
  • Electrostatic potential : Regions near the fluorine atom and carbonyl oxygen exhibit negative electrostatic potentials, making them susceptible to nucleophilic attack.

Table 2: Frontier molecular orbital properties

Property Value (eV)
HOMO Energy -6.8
LUMO Energy -1.6
HOMO-LUMO Gap 5.2

The fluorine atom’s inductive effect reduces electron density on the pyridine ring, enhancing the compound’s polarity and solubility in polar solvents like dimethyl sulfoxide (DMSO).

Comparative Analysis with Analogous Pyridinylethanone Derivatives

Comparative studies with structurally similar compounds highlight the impact of substituents on physicochemical properties:

Table 3: Comparison with pyridinylethanone derivatives

Compound Molecular Weight (g/mol) Dipole Moment (D) Solubility in Water (mg/mL)
This compound 153.15 3.8 12.5
1-(2-Methylpyridin-3-yl)ethanone 135.16 2.9 23.4
1-(5-Chloro-2-methylpyridin-3-yl)ethanone 169.60 4.1 8.7

Key observations:

  • Fluorine vs. chlorine : The smaller atomic radius of fluorine reduces steric hindrance but increases electronegativity, lowering solubility compared to the chloro analog.
  • Electron-withdrawing effects : Fluorine decreases the electron density on the pyridine ring more significantly than methyl groups, altering reactivity in electrophilic substitution reactions.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(5-fluoro-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3

InChI Key

CSLWCOPOYCQVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)C(=O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

A method adapted from involves triflate-mediated coupling to introduce ethynyl groups, followed by hydration to form the acetyl moiety. For 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, this strategy requires:

  • Synthesis of 5-Fluoro-2-methylpyridin-3-yl Triflate :

    • Starting with 5-fluoro-2-methylpyridin-3-ol, treatment with trifluoromethanesulfonic anhydride in dichloromethane and pyridine at 0°C yields the triflate intermediate with >90% efficiency.

    • 1H^1H NMR Data : δ 2.61 (s, 3H, CH₃), 7.26 (d, J=8.4 Hz, 1H), 8.47 (d, J=3.0 Hz, 1H).

  • Sonogashira Coupling :

    • The triflate reacts with 2-methyl-3-butyn-2-ol under Pd(OAc)₂/P(p-tol)₃ catalysis in a degassed NMP/toluene mixture at 40°C, yielding 3-ethynyl-5-fluoro-2-methylpyridine.

    • Yield : 63% after sublimation.

  • Hydration to Acetyl Group :

    • The ethynyl intermediate undergoes hydration in a 4:1 toluene/sulfuric acid mixture at 50°C for 16 hours, achieving >90% conversion to the acetyl derivative.

Direct Acetylation via Directed Ortho-Metalation

An alternative route avoids cross-coupling by leveraging directed metalation to install the acetyl group:

  • Lithiation-Acetylation Sequence :

    • 5-Fluoro-2-methylpyridine is treated with lithium diisopropylamide (LDA) at -78°C to deprotonate position 3.

    • Quenching with acetyl chloride or N,N-dimethylacetamide introduces the acetyl group.

    • Challenge : Competing side reactions due to the electron-withdrawing fluorine necessitate careful temperature control.

  • Optimization via Transient Protecting Groups :

    • Temporary silyl protection of the pyridine nitrogen enhances reactivity, enabling acetylation at 0°C with 72% isolated yield.

Fluorination Timing and Method Selection

The position of fluorine critically influences reaction pathways. Early-stage fluorination (pre-installed in starting materials) simplifies synthesis but may limit functional group tolerance. Late-stage fluorination, while flexible, often requires harsh conditions.

Electrophilic Fluorination

  • Selectfluor® in Acetonitrile : Reacting 3-acetyl-2-methylpyridine with Selectfluor® at 80°C introduces fluorine at position 5 with 58% yield.

  • Drawback : Over-fluorination and side-product formation necessitate chromatographic purification.

Nucleophilic Fluorination with KF

  • Displacement of Nitro Groups : 3-Acetyl-2-methyl-5-nitropyridine reacts with anhydrous KF in DMF at 120°C, yielding the fluoro derivative in 44% yield.

Comparative Analysis of Synthetic Routes

MethodStepsKey ReagentsYieldAdvantagesLimitations
Cross-Coupling/Hydration4Triflic anhydride, Pd(OAc)₂63%High regioselectivity, scalabilityMulti-step, sensitive to oxygen/moisture
Directed Metalation2LDA, acetyl chloride72%Fewer steps, avoids transition metalsRequires cryogenic conditions
Electrophilic Fluorination3Selectfluor®58%Late-stage flexibilityLow yield, purification challenges

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Hydration Reaction : A 4:1 toluene/sulfuric acid ratio at 50°C maximizes acetyl formation while minimizing side products.

  • Coupling Reactions : Degassed NMP/toluene (1:1) suppresses Pd catalyst deactivation, enabling consistent yields at 40°C.

Catalyst Loading and Recovery

  • Reducing Pd(OAc)₂ loading from 5 mol% to 2 mol% with added P(p-tol)₃ (6 mol%) maintains 63% yield while lowering costs.

  • Catalyst recycling via filtration and solvent extraction achieves 85% recovery.

Industrial-Scale Adaptations

Patent details a kilogram-scale process for analogous ketosulfones, offering insights into large-volume synthesis:

  • In-Situ Oxidation : Hydrogen peroxide in acetic acid at 10°C oxidizes methylthio intermediates to methylsulfonyl groups with 90% efficiency.

  • Crystallization Control : Slow cooling of methanolic solutions yields Form A crystals with <5% moisture content, critical for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-Based Ethanone Derivatives

1-(5-Fluoropyridin-3-yl)ethanone (CAS 501009-05-8)
  • Structure : Lacks the 2-methyl group present in the target compound.
  • Applications : Used as an intermediate in synthesizing more complex fluorinated pyridines .
1-(5-Chloro-6-methylpyridin-3-yl)ethanone (CAS 1011470-12-4)
  • Structure : Chlorine replaces fluorine at the 5-position; methyl at 6-position instead of 2.
  • Properties : Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems.
  • Applications : Patent data suggest its relevance in pharmaceutical synthesis .
UDO and UDD (CYP51 Inhibitors)
  • Structure : Complex pyridine derivatives with trifluoromethylphenyl and piperazine groups.
  • Activity: Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, highlighting the role of pyridine cores in targeting parasitic enzymes .

Non-Pyridine Ethanone Derivatives

Indolyl-3-ethanone-α-thioethers
  • Structure : Indole ring replaces pyridine; thioether and nitro/halogen substituents enhance antimalarial activity.
  • Activity: Compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show superior antiplasmodial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528) .
Schiff Base Derivatives
  • Structure: Derived from naphthalenyl ethanones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) condensed with diamines.
  • Activity: Demonstrated antibacterial and antioxidant properties, emphasizing the versatility of ethanone in forming bioactive Schiff bases .
Oxadiazole-Ethanone Hybrids
  • Structure: 1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone derivatives.
  • Activity : Compound 7d showed selective cytotoxicity against MCF7 breast cancer cells, comparable to 5-fluorouracil .

Key Findings and Implications

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability, while chlorine’s bulk may improve target binding .

Biological Activity: Pyridine-based ethanones (e.g., UDO, UDD) excel in antiparasitic applications, whereas indolyl- and oxadiazole-ethanones show promise in antimalarial and anticancer contexts, respectively .

Synthetic Accessibility: Suzuki couplings and cyclization reactions are common for attaching diverse substituents to the ethanone core, as seen in oxadiazole derivatives .

Biological Activity

1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, with the molecular formula C8_8H8_8FNO and a molecular weight of approximately 153.15 g/mol, is a pyridine derivative notable for its unique structural features, including a fluorine atom and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Structural Characteristics

The compound's structure enhances its lipophilicity, which may improve its bioavailability and interaction with biological systems. The presence of the ethanone functional group contributes to its reactivity, allowing it to interact with various biological targets such as enzymes and receptors.

Biological Activity Overview

Preliminary studies indicate that this compound interacts with several biological macromolecules, including proteins and nucleic acids. These interactions are likely mediated by the compound's electrophilic nature, enabling it to form covalent bonds with nucleophilic sites within biomolecules.

Potential Activities

  • Antimicrobial Activity : Initial findings suggest that this compound exhibits antimicrobial properties, though further studies are required to quantify these effects.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Activity

A study conducted on various pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth effectively.

Compound NameMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory potential of various compounds, this compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound imparts distinct chemical properties compared to its analogs. SAR studies suggest that modifications in the pyridine ring can significantly alter biological activity. For example:

Compound NameKey Features
1-(5-Fluoro-3-methylpyridin-2-yl)ethanoneSimilar structure; different substitution
1-(5-Fluoro-pyridin-2-yl)ethanoneLacks methyl group; affects reactivity
1-(6-Methylpyridin-3-yl)ethanoneDifferent substitution pattern on pyridine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via fluorination of 2-methylpyridine derivatives using fluorinating agents like Selectfluor. A typical procedure involves reacting 2-methyl-3-acetylpyridine with Selectfluor in acetonitrile at 60–80°C for 12–24 hours, achieving yields of ~70–85% . Optimization includes controlling solvent polarity (e.g., acetonitrile enhances electrophilic fluorination) and temperature to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1H NMR (CDCl3, 400 MHz) shows distinct peaks: δ 2.6 (s, 3H, CH3), δ 7.2–8.1 (pyridine-H), and δ 8.3 (C=O adjacent H). 19F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS (m/z): [M+H]+ at 154.14 (C7H7FNO) .
  • XRD : Single-crystal X-ray diffraction (if crystallized) resolves the planar pyridine ring and bond angles .

Q. What are the key reactivity patterns of this compound under oxidation and reduction?

  • Oxidation : The ethanone group is oxidized to a carboxylic acid using KMnO4 in acidic conditions (H2SO4/H2O, 80°C), yielding 5-fluoro-2-methylnicotinic acid. Over-oxidation of the pyridine ring is mitigated by controlled stoichiometry .
  • Reduction : NaBH4 in ethanol reduces the ketone to a secondary alcohol (1-(5-fluoro-2-methylpyridin-3-yl)ethanol), with yields >90%. Catalytic hydrogenation (Pd/C, H2) may reduce the pyridine ring, requiring careful monitoring .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

  • Methodology : DFT calculations (e.g., B3LYP/6-311++G**) model the electron density distribution, revealing the C=O group's electrophilicity (Fukui indices) and fluorine's inductive effects. The Laplacian of the electron density (∇²ρ) identifies reactive sites for nucleophilic attacks (e.g., at the 4-position of the pyridine ring) . Solvent effects (PCM model) are incorporated to simulate reaction environments .

Q. What mechanistic insights explain the compound’s substitution reactions with nucleophiles?

  • Methodology : Kinetic studies (UV-Vis monitoring) and isotopic labeling (18F/19F exchange) reveal an SNAr mechanism for fluorine substitution. The electron-withdrawing ethanone group activates the 5-fluoro position, enabling displacement by amines (e.g., NH3 in DMF, 100°C). Transition state analysis (DFT) shows a high-energy barrier (~25 kcal/mol) due to steric hindrance from the 2-methyl group .

Q. How does this compound compare to analogs in biological activity studies?

  • Comparative Data :

CompoundBioactivity (IC50)Target
1-(5-Fluoro-2-Me-pyridin-3-yl)ethanone12 µMCOX-2 inhibition
1-(5-Chloro-2-Me-pyridin-3-yl)ethanone8 µMCOX-2 inhibition
1-(5-Fluoro-pyridin-2-yl)ethanone45 µMNo significant activity
Chlorine analogs show higher potency due to increased electronegativity, while positional isomers (2- vs. 3-substitution) alter binding affinity .

Q. What strategies optimize its use as an intermediate in multi-step syntheses?

  • Methodology : Flow chemistry (continuous reactors) scales up Friedel-Crafts acylations using this compound, achieving 95% conversion in <10 minutes. Microfluidic mixing reduces byproducts (e.g., diacylation) . Automated platforms (e.g., Chemspeed) enable high-throughput screening of coupling partners (e.g., Suzuki-Miyaura with aryl boronic acids) .

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